molecular formula C10H18O B3057797 Cyclopentanone, 3-pentyl- CAS No. 85163-13-9

Cyclopentanone, 3-pentyl-

Cat. No.: B3057797
CAS No.: 85163-13-9
M. Wt: 154.25 g/mol
InChI Key: GWSPTFQZKGLWES-UHFFFAOYSA-N
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Description

Cyclopentanone, 3-pentyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclopentanone, where a pentyl group is attached to the third carbon of the cyclopentanone ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 3-pentyl- can be synthesized through several methods. One common method involves the aldol condensation of n-valeraldehyde and cyclopentanone, followed by dehydration to form pentylene cyclopentanone. This intermediate is then subjected to selective catalytic hydrogenation to yield cyclopentanone, 3-pentyl- .

Industrial Production Methods

Industrial production of cyclopentanone, 3-pentyl- often involves the catalytic hydrogenation of pentylene cyclopentanone. The reaction is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-pentyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 3-pentyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone, 3-pentyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A cyclic ketone with the formula C5H8O.

    Cyclohexanone: A six-membered cyclic ketone with the formula C6H10O.

    2-Pentanone: A linear ketone with the formula C5H10O.

    3-Pentanone: Another linear ketone with the formula C5H10O.

Uniqueness

Cyclopentanone, 3-pentyl- is unique due to the presence of the pentyl group attached to the cyclopentanone ring, which imparts distinct chemical and physical properties. This structural modification enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-pentylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPTFQZKGLWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452906
Record name Cyclopentanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85163-13-9
Record name Cyclopentanone, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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